Barium perchlorate hydrate

Description

Significance and Scope of Barium Perchlorate (B79767) Hydrate (B1144303) in Contemporary Chemical Research

The significance of barium perchlorate hydrate in modern chemical research is multifaceted. It is a highly versatile compound, primarily recognized for its strong oxidizing properties. chemimpex.com This makes it an essential component in pyrotechnics, where it contributes to the vibrant colors and enhances the combustion efficiency of fireworks and flares by releasing oxygen upon decomposition. chemimpex.com

Beyond pyrotechnics, its role extends into several other domains:

Chemical Synthesis: It serves as a crucial reagent in the synthesis of other perchlorate salts and various barium compounds. chemimpex.com These resulting compounds are important in analytical chemistry and in the production of specialty materials for the ceramics and glass industries. chemimpex.com

Analytical Chemistry: In laboratory settings, this compound is employed in titration processes, particularly for the determination of small concentrations of sulfate (B86663) ions. chemimpex.comwikipedia.org It also serves as a standard for quantitative analysis, valued for providing accurate and reliable results. chemimpex.com

Dehydration: The anhydrous form of barium perchlorate is an effective dehydrating agent due to its high solubility in water and stability. wikipedia.org This is particularly useful in reactions involving gases under pressure, where the removal of water is critical. wikipedia.org

Coordination Chemistry: Research has shown that barium perchlorate can form complexes with certain organic molecules, such as the quinolone antibacterial agents ciprofloxacin (B1669076) and norfloxacin. wikipedia.org This coordination can increase the solubility of these antibiotics in water, potentially enhancing their uptake efficiency. wikipedia.org It is also used in the preparation of other metal perchlorate solutions through metathesis reactions. nih.gov

The compound's stability, ease of handling, and relatively low cost contribute to its preference among researchers and industry professionals in analytical chemistry and material science. chemimpex.comwikipedia.org

Historical Context of this compound Investigations

The study of perchlorate compounds is historically linked to the discovery and characterization of the element chlorine in the 17th and 18th centuries. dtic.mil More specific investigations into the structure of this compound gained momentum in the 20th century. One of the earliest detailed structural studies was conducted by C.D. West in the 1930s. rri.res.in As part of a broader investigation into the crystal structures of hydrated divalent metal perchlorates, West examined barium perchlorate trihydrate (Ba(ClO₄)₂·3H₂O). rri.res.in While his work provided preliminary crystal data and noted a possible structural similarity to lithium perchlorate trihydrate, a complete and accurate determination of its atomic parameters awaited further analysis. rri.res.in These early studies laid the groundwork for more sophisticated X-ray diffraction analyses in later years, which have since provided a detailed understanding of the compound's complex crystal structure. wikipedia.orgrri.res.in The thermal decomposition of barium perchlorate was also a subject of study, with research in the late 1960s elucidating the complex, multi-stage process that yields barium chloride and oxygen. cdnsciencepub.comresearchgate.net

Detailed Research Findings

This compound has been the subject of extensive research, leading to detailed findings on its properties, structure, and applications.

Table 1: General Properties of Barium Perchlorate

| Property | Value |

|---|---|

| Chemical Formula | Ba(ClO₄)₂ |

| Molar Mass (Anhydrous) | 336.24 g/mol merckmillipore.com |

| Appearance | White crystalline powder chemimpex.com |

| Melting Point (Anhydrous) | 505 °C (941 °F; 778 K) wikipedia.org |

| Density (Anhydrous) | 3.2 g/cm³ wikipedia.org |

| Solubility in Water | 66.48 g/100 mL (25 °C) wikipedia.org |

| CAS Number (Anhydrous) | 13465-95-7 wikipedia.org |

Preparation and Synthesis

Barium perchlorate can be prepared through several methods. A common laboratory synthesis involves the reaction of perchloric acid with barium carbonate or barium hydroxide (B78521). sciencemadness.orgwikipedia.org Another route is the double decomposition reaction between a saturated solution of sodium perchlorate and barium chloride, with the resulting barium perchlorate being isolated by evaporation. wikipedia.org It can also be synthesized by reacting barium chloride with silver perchlorate or by treating a saturated solution of ammonium (B1175870) perchlorate with hydrated barium hydroxide. sciencemadness.orgwikipedia.org

The different hydrated forms can be obtained through controlled drying. The trihydrate is a common form. wikipedia.org Drying this over sulfuric acid can yield the monohydrate, while heating to 140 °C under vacuum produces the anhydrous salt. wikipedia.org It is crucial to perform dehydration in a vacuum, as heating in air can lead to hydrolysis of the perchlorate ion. cdnsciencepub.com

Crystal Structure Analysis

The crystal structures of both anhydrous and hydrated forms of barium perchlorate have been determined through X-ray crystallography.

Table 2: Crystallographic Data for Barium Perchlorate Forms

| Feature | Barium Perchlorate Trihydrate (Ba(ClO₄)₂·3H₂O) | Barium Perchlorate Anhydrate (Ba(ClO₄)₂) |

|---|---|---|

| Crystal System | Hexagonal rri.res.in | Orthorhombic nih.govnih.gov |

| Space Group | P6₃/m wikipedia.org | Fddd nih.govnih.gov |

| Coordination | Barium ions are coordinated by six water oxygen atoms and six perchlorate oxygens in a distorted icosahedral arrangement. wikipedia.org | Barium atom is coordinated by twelve oxygen atoms from eight different ClO₄ tetrahedra, forming a BaO₁₂ polyhedron. nih.govresearchgate.net |

| Key Bond Lengths | Ba-O (water): 2.919 Å, Ba-O (perchlorate): 3.026 Å, Cl-O (average): 1.433 Å wikipedia.org | Ba-Cl distances: 3.55–4.06 Å nih.gov |

A detailed 1988 study by Gallucci and Gerkin resolved the structure of barium perchlorate trihydrate. wikipedia.org They confirmed a centrosymmetric P6₃/m space group and described a distorted icosahedral coordination around the barium ion. wikipedia.org In this structure, the perchlorate ion's geometry deviates slightly from a regular tetrahedron, an effect attributed to hydrogen bonding between the perchlorate oxygens and the water molecules. wikipedia.org

More recently, the previously unknown crystal structure of anhydrous barium perchlorate was determined from X-ray powder diffraction data in 2015. nih.govnih.gov This revealed a new, unique structure type crystallizing in the orthorhombic space group Fddd. nih.govnih.gov The structure is a three-dimensional network of corner- and edge-sharing BaO₁₂ polyhedra and ClO₄ tetrahedra. nih.govnih.gov Each BaO₁₂ polyhedron shares corners with eight ClO₄ tetrahedra and edges with two others. nih.gov This complex arrangement results in chains of [(ClO₄)–Ba–(ClO₄)] interconnected through Ba—O bonds. nih.gov

Spectroscopic and Thermal Properties

Infrared spectroscopy studies have been used to investigate the state of water in the hydrated forms of barium perchlorate. cdnsciencepub.com Studies on partially deuterated barium perchlorate trihydrate show high-frequency stretching bands for HDO, indicating the presence of weak hydrogen bonds between the water molecules and the perchlorate ions. cdnsciencepub.com At room temperature, the water molecules are symmetric, but they become slightly distorted at low temperatures (-165 °C). cdnsciencepub.com

Structure

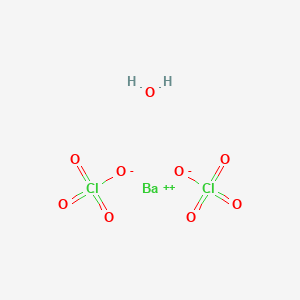

2D Structure

Properties

IUPAC Name |

barium(2+);diperchlorate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2ClHO4.H2O/c;2*2-1(3,4)5;/h;2*(H,2,3,4,5);1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLSNJWWQIFSOQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaCl2H2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583388 | |

| Record name | Barium perchlorate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69102-74-5 | |

| Record name | Barium perchlorate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69102-74-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Barium Perchlorate Hydrate and Its Anhydrous Forms

Solution-Based Preparation Techniques

Solution-based methods are fundamental to the initial synthesis of barium perchlorate (B79767), typically resulting in its hydrated crystalline forms, such as the common barium perchlorate trihydrate (Ba(ClO₄)₂·3H₂O).

Aqueous Solution Evaporation Routes

A straightforward method for preparing barium perchlorate involves the reaction of barium chloride with an excess of perchloric acid in an aqueous solution. wikipedia.org Subsequent evaporation of the solution drives the crystallization process. Careful control of the evaporation rate is crucial to prevent the inclusion of impurities in the crystal lattice. The dihydrate form (Ba(ClO₄)₂·2H₂O) can be produced through recrystallization and drying to a constant weight. wikipedia.org

Metathesis Reactions in Solution

Metathesis, or double displacement, reactions are widely employed for the synthesis of barium perchlorate, particularly in large-scale manufacturing. A common industrial method involves the reaction between aqueous solutions of sodium perchlorate and barium chloride. wikipedia.org

2 NaClO₄(aq) + BaCl₂(aq) → Ba(ClO₄)₂(aq) + 2 NaCl(s)

In this process, the less soluble sodium chloride precipitates out of the solution, leaving barium perchlorate in the aqueous phase. The precipitate is removed by filtration, and barium perchlorate hydrate (B1144303) is then recovered by evaporation. cdnsciencepub.com

Another metathesis route involves the reaction of ammonium (B1175870) perchlorate with barium hydroxide (B78521). wikipedia.orgyoutube.com A saturated solution of ammonium perchlorate is digested with a slight excess (5-10%) of hydrated barium hydroxide. wikipedia.org The reaction is typically warmed to drive off ammonia (B1221849) gas, leaving behind a solution of barium perchlorate. youtube.com

Table 1: Overview of Solution-Based Metathesis Reactions

| Reactant 1 | Reactant 2 | Primary Product | Byproduct | Reference |

|---|---|---|---|---|

| Sodium Perchlorate (NaClO₄) | Barium Chloride (BaCl₂) | Barium Perchlorate (Ba(ClO₄)₂) | Sodium Chloride (NaCl) | wikipedia.org |

| Ammonium Perchlorate (NH₄ClO₄) | Barium Hydroxide (Ba(OH)₂) | Barium Perchlorate (Ba(ClO₄)₂) | Ammonia (NH₃), Water (H₂O) | wikipedia.orgyoutube.com |

Reactions Involving Barium Hydroxide or Carbonate

Direct neutralization reactions provide another effective pathway to barium perchlorate. Perchloric acid is reacted with either barium hydroxide or barium carbonate. wikipedia.org

Ba(OH)₂(s) + 2 HClO₄(aq) → Ba(ClO₄)₂(aq) + 2 H₂O(l) BaCO₃(s) + 2 HClO₄(aq) → Ba(ClO₄)₂(aq) + H₂O(l) + CO₂(g)

The process involves the gradual addition of perchloric acid to an aqueous suspension of the barium salt. To prevent premature crystallization and potential side reactions, the temperature is typically maintained below 50°C. Following the complete reaction, the resulting barium perchlorate solution is concentrated by evaporation to yield the hydrated crystals.

Solid-State Preparation through Controlled Dehydration

The preparation of anhydrous barium perchlorate from its hydrated forms is a critical step for applications requiring a water-free substance. This is achieved through carefully controlled dehydration processes.

Controlled Thermal Dehydration Processes

The thermal dehydration of barium perchlorate hydrate in the presence of air is a complex process. Studies have shown that heating the trihydrate leads to a multi-stage decomposition. Dehydration of Ba(H₂O)₃₂ to anhydrous Ba(ClO₄)₂ occurs in two main steps between 305 K (32°C) and 520 K (247°C). researchgate.net However, dehydration in air without a vacuum can be accompanied by hydrolysis of the perchlorate ion, which is an important consideration for the purity of the final product. wikipedia.orgcdnsciencepub.com The thermal decomposition of the resulting anhydrous salt to barium chloride and oxygen begins at much higher temperatures, around 435-495°C. cdnsciencepub.com

Vacuum-Assisted Dehydration Mechanisms

To obtain pure anhydrous barium perchlorate, vacuum-assisted dehydration is the preferred method as it effectively prevents hydrolysis. wikipedia.orgcdnsciencepub.com The process involves heating the hydrated salt under reduced pressure.

Different levels of hydration can be achieved based on the conditions:

Monohydrate (Ba(ClO₄)₂·H₂O): This form can be obtained by pumping the trihydrate at room temperature or by drying it over a strong desiccant like concentrated sulfuric acid. wikipedia.orgcdnsciencepub.com

Anhydrous (Ba(ClO₄)₂): The fully anhydrous salt is produced by heating the hydrated form to 140°C (413 K) under vacuum. wikipedia.org A study specified heating hydrated barium perchlorate at 423 K (150°C) in a vacuum for 6 hours to obtain the anhydrous crystalline solid. nih.gov

Table 2: Dehydration Conditions for Barium Perchlorate Hydrates

| Starting Material | Target Product | Method | Temperature | Pressure | Reference |

|---|---|---|---|---|---|

| Barium Perchlorate Trihydrate | Barium Perchlorate Monohydrate | Drying over H₂SO₄ | 25°C | Atmospheric | |

| Barium Perchlorate Trihydrate | Barium Perchlorate Monohydrate | Pumping | Room Temperature | Vacuum | cdnsciencepub.com |

| Barium Perchlorate Dihydrate/Monohydrate | Anhydrous Barium Perchlorate | Heating | 140°C | Vacuum (<10 mmHg) | |

| Hydrated Barium Perchlorate | Anhydrous Barium Perchlorate | Heating | 150°C | Vacuum | nih.gov |

Multi-Step Dehydration Pathways from Hydrates to Anhydrous Form

Barium perchlorate is known to exist in several hydrated forms, with the trihydrate (Ba(ClO₄)₂·3H₂O) being a common variant. wikipedia.orgnih.gov The transition from these hydrated states to the anhydrous form, Ba(ClO₄)₂, is a critical process for applications requiring the water-free compound, such as its use as a powerful dehydrating agent. gfschemicals.com The dehydration process is not a single-step removal of water but a series of controlled pathways, often dependent on specific laboratory conditions to prevent unwanted side reactions like hydrolysis. wikipedia.org

Research has outlined distinct, sequential methods for the dehydration of barium perchlorate hydrates. A common pathway begins with the more hydrated forms, such as the trihydrate, and proceeds through lower hydrates before yielding the anhydrous salt. For instance, the dihydrate form can be produced through recrystallization and initial drying. wikipedia.org Further, more rigorous drying, such as placing the compound over sulfuric acid, facilitates the formation of the monohydrate. wikipedia.org The final step to achieve the anhydrous state requires heating the compound. To avoid the hydrolysis of the perchlorate ion, this heating is best performed under vacuum. wikipedia.org A specific temperature cited for this final conversion is 140 °C (413.15 K) under vacuum conditions. wikipedia.org Another study demonstrated the successful preparation of the anhydrous form by heating hydrated barium perchlorate to 423 K (150 °C) under continuous vacuum for six hours. nih.govresearchgate.net

The sequence of water molecule removal can be influenced by the presence of other substances. Studies on the thermal decomposition of barium perchlorate trihydrate have shown that the dehydration can occur in two main steps: an initial loss of two water molecules, followed by the removal of the final water molecule. akjournals.com Interestingly, this sequence can be reversed by the presence of certain metal oxides, such as manganese(IV) oxide or europium(III) oxide. akjournals.com These oxides appear to stabilize the monohydrate form, causing a single water molecule to be expelled first, followed by the remaining two. akjournals.com

Table 1: Dehydration Stages of this compound

| Starting Material | Conditions | Intermediate/Final Product | Reference |

|---|---|---|---|

| Barium Perchlorate Solution | Recrystallization and drying to constant weight | Barium Perchlorate Dihydrate | wikipedia.org |

| Barium Perchlorate Dihydrate | Drying over sulfuric acid | Barium Perchlorate Monohydrate | wikipedia.org |

| Barium Perchlorate Monohydrate | Heating to 140 °C in vacuum | Anhydrous Barium Perchlorate | wikipedia.org |

| Barium Perchlorate Trihydrate | Thermal decomposition | Step 1: Barium Perchlorate Monohydrate | akjournals.com |

| Barium Perchlorate Monohydrate | Further thermal decomposition | Step 2: Anhydrous Barium Perchlorate | akjournals.com |

| Hydrated Barium Perchlorate | Heating at 423 K (150 °C) in vacuum for 6 hours | Anhydrous Barium Perchlorate | nih.govresearchgate.net |

Industrial-Scale Synthesis Considerations

The production of barium perchlorate on an industrial scale employs several synthetic strategies designed for efficiency and yield. A primary method for large-scale manufacturing involves a double decomposition reaction. wikipedia.org This is achieved by reacting sodium perchlorate with barium chloride in solution. wikipedia.org The subsequent evaporation of the solvent allows for the crystallization of barium perchlorate. wikipedia.org

Another significant industrial route is the electrochemical synthesis of barium perchlorate from barium chlorate (B79027). exrockets.com This process utilizes a platinum anode and a rotating stainless steel cathode. exrockets.com Research into this method has focused on optimizing various parameters to maximize current efficiency and minimize energy consumption. Key factors investigated include electrolyte concentration, pH, the temperature of the electrolyte, and both anode and cathode current densities. exrockets.com Under optimized conditions, a maximum current efficiency of 40% has been reported. exrockets.com

Alternative preparation methods have also been described. One such process involves the reaction of perchloric acid with a barium salt, such as barium hydroxide or barium carbonate. wikipedia.org Another approach is the digestion of a saturated solution of ammonium perchlorate with a slight excess of hydrated barium hydroxide. wikipedia.org These methods provide alternative pathways to the synthesis of barium perchlorate, accommodating different raw material availability and production scales. wikipedia.org

Advanced Structural Characterization and Crystallography of Barium Perchlorate Systems

Single-Crystal X-ray Diffraction Analysis of Hydrates

Single-crystal X-ray diffraction has been instrumental in providing a detailed atomic-level understanding of hydrated barium perchlorate (B79767), particularly the trihydrate form, Ba(ClO₄)₂·3H₂O.

Coordination Environment of Barium Cations in Hydrated Lattices

In the crystal structure of barium perchlorate trihydrate, the barium cations are situated in a highly coordinated environment. nih.gov Each barium ion is coordinated by a total of twelve oxygen atoms, creating a distorted icosahedral arrangement. wikipedia.org This coordination sphere is composed of six oxygen atoms from water molecules and six oxygen atoms from the perchlorate anions. wikipedia.org The Ba-O bond distances to the water oxygens are approximately 2.919 Å, while the distances to the perchlorate oxygens are slightly longer at about 3.026 Å. nih.govwikipedia.org This results in an average Ba-O separation of roughly 2.97 Å. nih.gov This icosahedral coordination is a notable feature for barium compounds and appears to be feasible for its ionic radius. rri.res.in

Perchlorate Anion Geometry and Hydrogen Bonding Interactions in Hydrated Structures

The perchlorate anions in the trihydrate structure maintain a nearly regular tetrahedral geometry. nih.gov The average chlorine-oxygen (Cl-O) bond length is approximately 1.433 Å. nih.govwikipedia.org

A significant feature of the hydrated crystal structure is the extensive network of hydrogen bonds that interconnect the water molecules and the perchlorate anions. Each perchlorate ion is hydrogen-bonded to nine water molecules. nih.gov Specifically, the axial oxygen atoms of the perchlorate ion each accept hydrogen bonds from three water molecules, while the trigonal oxygen atoms are hydrogen-bonded to two water molecules. nih.gov Conversely, each water molecule's oxygen atom forms hydrogen bonds with six perchlorate ions—two via the axial oxygens and four via the trigonal oxygens. nih.gov

Space Group Assignments for Hydrated Phases

Initial studies proposed a non-centrosymmetric space group, P6₃, for barium perchlorate trihydrate. rri.res.in However, further refinement and analysis have confirmed a centrosymmetric hexagonal space group, P6₃/m. nih.govwikipedia.org

Below is a data table summarizing the crystallographic data for Barium Perchlorate Trihydrate.

| Parameter | Value |

| Formula | Ba(ClO₄)₂·3H₂O |

| Crystal System | Hexagonal |

| Space Group | P6₃/m |

| a (Å) | 7.277 (2) |

| c (Å) | 9.656 (1) |

| V (ų) | 442.9 (1) |

| Z | 2 |

Powder X-ray Diffraction Studies of Anhydrous and Hydrated Phases

Powder X-ray diffraction has been crucial for characterizing barium perchlorate, especially in determining the crystal structure of its anhydrous form, for which single crystal growth is challenging. nih.gov

Determination of Novel Anhydrous Crystal Structures

The crystal structure of anhydrous barium perchlorate, Ba(ClO₄)₂, was determined from laboratory X-ray powder diffraction data and represents a new, unique structure type. nih.govnih.gov The anhydrous form was obtained by heating the hydrated form at 423 K under vacuum for six hours. nih.govresearchgate.net It crystallizes in the orthorhombic space group Fddd. nih.govresearchgate.net The asymmetric unit of this structure contains one barium atom, one chlorine atom, and two distinct oxygen atoms. nih.gov

The crystallographic details for anhydrous barium perchlorate are presented in the table below.

| Parameter | Value |

| Formula | Ba(ClO₄)₂ |

| Crystal System | Orthorhombic |

| Space Group | Fddd |

| a (Å) | 7.4734 (5) |

| b (Å) | 12.4408 (7) |

| c (Å) | 15.1123 (9) |

| Z | 8 |

Polyhedral Network Analysis in Crystalline Barium Perchlorate

The structure of anhydrous barium perchlorate can be described as a complex three-dimensional polyhedral network. nih.gov This network is formed by the corner- and edge-sharing of BaO₁₂ polyhedra and ClO₄ tetrahedra. nih.govresearchgate.net Each BaO₁₂ polyhedron shares corners with eight ClO₄ tetrahedra and edges with two other ClO₄ tetrahedra. nih.govresearchgate.net In turn, each ClO₄ tetrahedron shares corners with four BaO₁₂ polyhedra and an edge with another BaO₁₂ polyhedron. nih.govresearchgate.net This arrangement can also be visualized as containing chains of [(ClO₄)–Ba–(ClO₄)]∞ that run parallel to the b-axis, which are then interconnected through Ba—O bonds to form the three-dimensional framework. nih.goviucr.org

Comparative Crystallographic Analysis of Barium Perchlorate Polymorphs

Barium perchlorate is known to exist in different states of hydration, most notably the anhydrous form, Ba(ClO₄)₂, and the trihydrate, Ba(ClO₄)₂·3H₂O. wikipedia.orgnih.gov Crystallographic studies have determined that these two polymorphs possess distinct crystal structures.

The crystal structure of barium perchlorate trihydrate was resolved using single-crystal X-ray crystallography. wikipedia.orgrri.res.in It crystallizes in the hexagonal system with a P6₃/m space group. wikipedia.org In this structure, the barium ion (Ba²⁺) is coordinated by twelve oxygen atoms in a distorted icosahedral geometry. wikipedia.org Six of these oxygen atoms are from water molecules at a distance of approximately 2.919 Å, and the other six are from perchlorate anions at a distance of about 3.026 Å. wikipedia.org The structure is further stabilized by an extensive network of hydrogen bonds between the water molecules and the perchlorate oxygens. wikipedia.org

The anhydrous form of barium perchlorate presents a new, unique structure type, determined from laboratory X-ray powder diffraction data. nih.govnih.gov It crystallizes in the orthorhombic space group Fddd. nih.govresearchgate.net The structure is a complex three-dimensional network composed of corner- and edge-sharing BaO₁₂ polyhedra and ClO₄ tetrahedra. nih.govresearchgate.net Each BaO₁₂ polyhedron is connected to eight ClO₄ tetrahedra through shared corners and to two others through shared edges. nih.govnih.gov In turn, each perchlorate tetrahedron shares corners with four BaO₁₂ polyhedra and an edge with another. nih.govnih.gov This arrangement creates chains of [(ClO₄)–Ba–(ClO₄)]∞ that run parallel to the b-axis of the unit cell. nih.gov

A comparative summary of the crystallographic data for these two polymorphs is presented below.

Table 1: Comparative Crystallographic Data of Barium Perchlorate Polymorphs

| Parameter | Barium Perchlorate Trihydrate (Ba(ClO₄)₂·3H₂O) | Anhydrous Barium Perchlorate (Ba(ClO₄)₂) |

|---|---|---|

| Crystal System | Hexagonal wikipedia.org | Orthorhombic nih.govresearchgate.net |

| Space Group | P6₃/m wikipedia.org | Fddd nih.govresearchgate.netresearchgate.net |

| Lattice Parameters (Å) | a = 7.82, c = 9.88 (approx.) | a = 14.304(9), b = 11.688(7), c = 7.2857(4) nih.gov |

| Ba²⁺ Coordination Environment | Distorted icosahedron (12-coordinate) with 6 H₂O and 6 ClO₄⁻ oxygens. wikipedia.org | 12-coordinate polyhedron sharing corners and edges with ClO₄⁻ tetrahedra. nih.govresearchgate.net |

Bond Valence Method Validation of Crystal Structures

The Bond Valence Method (BVM) is a powerful tool used to validate and analyze inorganic crystal structures. nih.govgovst.edu This empirical method relates the lengths of bonds around a central atom to its oxidation state, providing a check on the plausibility of a determined structure. govst.eduill.fr The sum of the bond valences for each atom in the structure should closely match its formal oxidation state. govst.edu

This method was applied to validate the crystal structure of anhydrous barium perchlorate as determined from powder diffraction data. nih.gov The calculated bond-valence sums for the barium, chlorine, and the two distinct oxygen atoms in the asymmetric unit were found to be in good agreement with their expected ionic charges. nih.gov This agreement lends significant confidence to the correctness of the proposed structural model. nih.govgovst.edu

The results of the bond valence sum analysis are detailed in the table below.

Table 2: Bond Valence Sum (BVS) for Anhydrous Ba(ClO₄)₂

| Atom | Expected Valence (Formal Charge) | Calculated Bond Valence Sum (v.u.) nih.gov |

|---|---|---|

| Ba | +2 | 2.20 |

| Cl | +7 | 6.89 |

| O1 | -2 | 2.04 |

| O2 | -2 | 1.73 |

Spectroscopic Investigations of Structural Features (e.g., FT-MIR)

Spectroscopic techniques, such as Fourier Transform Mid-Infrared (FT-MIR) spectroscopy, provide valuable insights into the structural features of compounds by probing their molecular vibrations. For barium perchlorate hydrate (B1144303), FT-MIR spectra are characterized by the vibrational modes of the perchlorate ion (ClO₄⁻) and the water of hydration (H₂O). nih.gov

The perchlorate ion, which has a tetrahedral geometry, exhibits distinct absorption bands in the mid-infrared region. nih.gov The most prominent of these is a strong, broad band observed between 1105-1130 cm⁻¹ (ν₃), which arises from the asymmetric stretching vibration of the Cl-O bonds. nih.gov Other characteristic vibrations for the ClO₄⁻ ion include a symmetric stretching mode (ν₁) near 930 cm⁻¹ and bending modes (ν₄ and ν₂) around 630 cm⁻¹ and 460-495 cm⁻¹, respectively. nih.gov

In hydrated forms of barium perchlorate, the presence of water molecules gives rise to an additional characteristic absorption band. A distinct H₂O bending vibration is observed near 1650 cm⁻¹, which confirms the presence of water of hydration within the crystal structure. nih.gov

Table 3: Characteristic FT-MIR Absorption Bands for Barium Perchlorate Hydrate

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) nih.gov |

|---|---|---|

| H₂O Bending | Water of Hydration | ~1650 |

| ν₃ (Asymmetric Stretch) | Perchlorate (ClO₄⁻) | 1105 - 1130 |

| ν₁ (Symmetric Stretch) | Perchlorate (ClO₄⁻) | ~930 |

| ν₄ (Bending) | Perchlorate (ClO₄⁻) | ~630 |

| ν₂ (Bending) | Perchlorate (ClO₄⁻) | 460 - 495 |

Thermal Behavior and Decomposition Mechanisms of Barium Perchlorate Hydrate

Dehydration Kinetics and Thermodynamics

The removal of water from barium perchlorate (B79767) hydrate (B1144303) is not a simple, single-step event. It proceeds through distinct stages and is sensitive to the surrounding atmospheric conditions.

Barium perchlorate typically exists as a trihydrate, Ba(ClO₄)₂·3H₂O. researchgate.net Research has shown that its dehydration occurs in multiple steps. For instance, in the presence of chromium(III) oxide, the dehydration of barium perchlorate trihydrate proceeds in two stages: initially, two water molecules are lost, followed by the third. akjournals.com This is a reversal of the sequence observed for the pure salt, suggesting that the oxide stabilizes the monohydrate form. akjournals.com Another study details a three-stage decomposition process for what is described as Ba(H₂O)₃₂, where dehydration to anhydrous Ba(ClO₄)₂ happens in two steps between 305 K and 520 K. researchgate.net Specifically, one-third of the water is lost between 305–360 K, and the remaining two-thirds are liberated between 361–520 K. researchgate.net

The dehydration process can be initiated under vacuum at room temperature, leading to the formation of the monohydrate. cdnsciencepub.com Further heating is required to achieve the anhydrous state. cdnsciencepub.com

Table 1: Dehydration Stages of Barium Perchlorate Hydrate

| Condition | Dehydration Step | Temperature Range | Water Molecules Lost | Resulting Product |

|---|---|---|---|---|

| In the presence of Cr₂O₃ | Step 1 | Not Specified | 2 | Ba(ClO₄)₂·H₂O |

| In the presence of Cr₂O₃ | Step 2 | Not Specified | 1 | Ba(ClO₄)₂ |

| As Ba(H₂O)₃₂ | Step 1 | 305–360 K | 1 | Ba(H₂O)₂₂ |

| As Ba(H₂O)₃₂ | Step 2 | 361–520 K | 2 | Ba(ClO₄)₂ |

The stability of barium perchlorate hydrates is significantly influenced by the surrounding atmosphere. Dehydration of barium perchlorate trihydrate can be achieved without decomposition of the perchlorate ion when conducted in a vacuum. cdnsciencepub.com However, if dehydration is performed in the presence of air, hydrolysis of the perchlorate can occur. cdnsciencepub.com The anhydrous form is hygroscopic and readily absorbs water from the atmosphere, highlighting the importance of controlled atmospheric conditions in maintaining its hydration state. nih.gov The hydration process itself is complex, potentially involving a solid-state reaction that is kinetically hindered at lower humidity levels and a faster, solution-mediated mechanism at higher humidity. acs.org

Anhydrous Barium Perchlorate Thermal Stability

Once dehydrated, anhydrous barium perchlorate exhibits its own distinct thermal behavior, including phase transitions and eventual decomposition at higher temperatures.

Anhydrous barium perchlorate undergoes at least two crystalline phase transitions before it decomposes. cdnsciencepub.com The transition from the α-form to the β-form occurs at approximately 284 °C, and a further transition from the β-form to the γ-form takes place at 360 °C. cdnsciencepub.com Another study identified two solid-solid phase transitions at 566.6 K (293.45 °C) and 641.7 K (368.55 °C). researchgate.net These solid-state transformations are reversible changes in the crystal structure of the compound that occur before the onset of decomposition. usp.br

Table 2: Crystalline Phase Transitions of Anhydrous Barium Perchlorate

| Transition | Temperature (°C) | Temperature (K) |

|---|---|---|

| α-BP to β-BP | 284 | 557.15 |

| β-BP to γ-BP | 360 | 633.15 |

| Solid-Solid Transition 1 | 293.45 | 566.6 |

Ba(ClO₄)₂ → BaCl₂ + 4O₂

However, the decomposition is not a single-step process. It is complex and proceeds through unstable intermediates, most notably barium chlorate (B79027) (Ba(ClO₃)₂). cdnsciencepub.comresearchgate.net The decomposition is characterized by an initial acceleratory period, followed by a deceleratory period. researchgate.netcdnsciencepub.com The first stages involve the conversion of perchlorate to chlorate with an approximate stoichiometry of 3ClO₄⁻ → 2ClO₃⁻ + Cl⁻ + 3O₂. cdnsciencepub.comcdnsciencepub.com The subsequent decomposition of the intermediate barium chlorate then leads to the final products. cdnsciencepub.com

The kinetics of the thermal decomposition of anhydrous barium perchlorate have been described by various models. The deceleratory period of the decomposition, which is associated with the breakdown of the barium chlorate intermediate, has been found to conform to the contracting-volume kinetic law. cdnsciencepub.comresearchgate.netcdnsciencepub.com This model is often applied to solid-state reactions where the reaction starts at the surface of the particles and proceeds inwards. The activation energy for this stage has been determined to be approximately 59 kcal/mole. cdnsciencepub.comresearchgate.net The initial acceleratory phase of the decomposition is proposed to involve a chain reaction mechanism with oxygen atoms acting as chain carriers. cdnsciencepub.comcdnsciencepub.com The Prout-Tompkins model has also been used to describe the decomposition kinetics, particularly for gamma-irradiated samples. osti.govresearchgate.net

Catalytic Effects on Thermal Decomposition

The thermal decomposition of barium perchlorate is significantly influenced by the presence of certain metal oxides, which can alter the onset temperature and the kinetics of the reaction.

Metal oxides can act as catalysts, lowering the initial decomposition temperature of barium perchlorate. For instance, the presence of manganese(IV) oxide and europium(III) oxide has been shown to decrease the decomposition temperature from 460°C to as low as 310°C. akjournals.com Similarly, chromium(III) oxide also catalyzes the decomposition. akjournals.com

The catalytic effect of lanthanide oxides, such as La₂O₃, Gd₂O₃, and Dy₂O₃, on the decomposition of barium perchlorate has been studied. These oxides increase the rate of the acceleratory stage of decomposition. The catalytic activity is attributed to the ability of the oxide surfaces to lower the activation energy for the cleavage of the Cl-O bond.

Below is a table summarizing the effect of various metal oxides on the thermal decomposition of barium perchlorate:

| Metal Oxide Catalyst (0.25 mol%) | Rate Increase (Acceleratory Stage) | Total α Increase |

| La₂O₃ | 2.1× | 35% |

| Gd₂O₃ | 1.8× | 28% |

| Dy₂O₃ | 1.5× | 22% |

| Data sourced from investigative studies on catalytic decomposition. |

The decomposition of perchloric acid, a related process, has been studied on various catalysts including copper chromite, alumina, iron(III) oxide, and copper(II) oxide, with activation energies determined for each. researchgate.netresearchgate.net While not directly on barium perchlorate, this research provides insight into how different metal oxides can facilitate the breakdown of the perchlorate ion. researchgate.netresearchgate.net

Gamma-irradiation of barium perchlorate has been shown to enhance the decomposition rate. osti.gov This is attributed to the formation of additional nuclei for decomposition and the catalytic effect of chloride ions (Cl⁻) generated as radiolytic damage fragments. osti.gov

Mechanisms of Oxidative Decomposition (e.g., Chain Reaction Sequences involving Oxygen Atoms)

The initial stages of the thermal decomposition of barium perchlorate are proposed to occur via a chain reaction mechanism. cdnsciencepub.comresearchgate.netcdnsciencepub.com In this proposed sequence, oxygen atoms act as chain carriers. cdnsciencepub.comresearchgate.netcdnsciencepub.com

The stoichiometry of the initial decomposition of the perchlorate ion to the chlorate ion is approximately: 3ClO₄⁻ → 2ClO₃⁻ + Cl⁻ + 3O₂ researchgate.netcdnsciencepub.com

This initial phase of the reaction is complex, exhibiting an acceleratory period followed by a linear rate period. cdnsciencepub.comresearchgate.netcdnsciencepub.com The proposed chain reaction model helps to explain the observed effects of removing gaseous products, increasing the ambient pressure of an inert gas, and the addition of barium chloride on the reaction kinetics. cdnsciencepub.comresearchgate.netresearchgate.netcdnsciencepub.com

Following the initial decomposition of perchlorate to chlorate, the second half of the reaction involves the decomposition of barium chlorate into barium chloride and oxygen. cdnsciencepub.com This latter stage follows a deceleratory period that conforms to the contracting-volume kinetic law. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Chemical Reactivity and Mechanistic Studies Involving Barium Perchlorate Hydrate

Oxidative Properties and Reaction Mechanisms

Barium perchlorate (B79767) is a potent oxidizing agent due to the high oxidation state of chlorine (+7) in the perchlorate anion. chemimpex.com This property makes it a key component in various chemical transformations and pyrotechnic compositions. chemimpex.comsciencemadness.org

Role as a Powerful Oxidizing Agent in Organic and Inorganic Transformations

Barium perchlorate hydrate (B1144303) serves as a robust oxidizing agent in a variety of chemical reactions. chemimpex.com Its oxidizing power is harnessed in the synthesis of other perchlorate salts and in analytical chemistry. chemimpex.com The compound's ability to accelerate the burning of combustible materials makes it a crucial ingredient in explosives and propellants. For instance, it has been historically used in the formulation of explosive emulsions for industrial applications like mining. wikipedia.org In organic synthesis, it can facilitate reactions such as the oxidation of bis(amine) compounds and olefin dioxygenation. sigmaaldrich.com

Oxygen Release Mechanisms during Decomposition

The thermal decomposition of barium perchlorate is a key process that unleashes its oxidizing potential through the release of oxygen. sciencemadness.orgcdnsciencepub.com When heated, anhydrous barium perchlorate decomposes to form barium chloride and oxygen. cdnsciencepub.com Studies on its thermal decomposition reveal a complex process that proceeds through unstable intermediates. cdnsciencepub.com The decomposition is an exothermic reaction and can be explosive, especially when large quantities are involved or when mixed with finely divided combustible materials. The initial stages of decomposition involve the formation of barium chlorate (B79027), which then further decomposes. cdnsciencepub.com This release of oxygen is fundamental to its application in pyrotechnics, where it enhances the combustion efficiency and contributes to the vibrant colors of fireworks and flares. chemimpex.com

Coordination Chemistry of Barium Perchlorate Hydrate

The barium cation in this compound actively participates in coordination chemistry, forming complexes with a range of organic ligands. This complexation can significantly alter the properties of the organic molecules.

Complexation with Organic Ligands (e.g., Quinolone Antibacterial Agents, Tweezer Molecules, Schiff Bases)

Barium perchlorate has been shown to form complexes with various organic ligands, influencing their solubility and reactivity.

Quinolone Antibacterial Agents: Barium perchlorate forms complexes with quinolone antibacterial agents like ciprofloxacin (B1669076) and norfloxacin. wikipedia.org In these complexes, the quinolone acts as a bidentate ligand, coordinating with the barium ion through the ring carbonyl oxygen and one of the oxygen atoms of the carboxylic group. wikipedia.orgchem-soc.si This coordination has been found to enhance the solubility of these antibiotics in polar solvents. wikipedia.org

Tweezer Molecules: The barium ion can be complexed by "tweezer" molecules, which are large organic molecules with a binding cavity. sigmaaldrich.com This interaction is a subject of study in the field of molecular recognition.

Schiff Bases: Barium perchlorate is utilized in the preparation of Schiff base macrocyclic barium complexes. sigmaaldrich.comnih.gov These complexes have been investigated for their potential antibacterial activity. The barium ion can be encapsulated within the macrocyclic cavity, coordinating with the donor atoms of the Schiff base ligand and sometimes with perchlorate ions as well. nih.gov

Table 1: Examples of this compound Complexes with Organic Ligands

| Ligand Type | Example Ligand(s) | Coordination Details | Impact of Complexation |

| Quinolone Antibacterial Agents | Ciprofloxacin, Norfloxacin | Bidentate coordination via carbonyl and carboxylic oxygen atoms. wikipedia.orgchem-soc.si | Increased solubility in polar solvents. wikipedia.org |

| Tweezer Molecules | Not specified | Complexation with the barium ion. sigmaaldrich.com | Studied for molecular recognition. |

| Schiff Bases | Macrocyclic Schiff Bases | Barium ion encapsulated in the macrocyclic cavity, coordinating with donor atoms. nih.gov | Potential antibacterial activity. |

Barium Cation-Templated Synthesis and Molecular Motion Phenomena

The barium cation can act as a template in chemical synthesis, directing the formation of complex molecular architectures. sigmaaldrich.com This "template effect" is crucial in the synthesis of macrocyclic compounds where the barium ion organizes the precursor molecules into the desired arrangement for cyclization. acs.org For example, barium cation-templated synthesis has been employed to construct novel wikipedia.orgrotaxanes containing a pyridine (B92270) N-oxide. rsc.org

Furthermore, barium perchlorate has been used in studies of cation-induced molecular motion. sigmaaldrich.com In the aforementioned wikipedia.orgrotaxane, the addition and removal of barium cations cause the macrocyclic component to undergo a "pirouetting" motion around the axle, demonstrating the potential for creating molecular machines. rsc.org

Role as a Dehydrating Reagent in Specialized Chemical Syntheses

Anhydrous barium perchlorate is an effective dehydrating agent, a property attributed to its high solubility in water. wikipedia.org It is particularly useful for drying other compounds in specialized chemical syntheses. wikipedia.orgsciencemadness.org The need for such dehydrating agents has grown with the increasing use of chemical reactions that are sensitive to moisture, such as those employing gases under pressure. wikipedia.org Although less efficient than anhydrous magnesium perchlorate, it is easier to prepare and regenerate. sciencemadness.org The absorbed water can be removed by heating between 140 and 400°C without causing the solid to fuse or physically break down. sciencemadness.org

Efficiency and Regeneration Studies of Anhydrous Barium Perchlorate as a Desiccant

Anhydrous barium perchlorate, Ba(ClO₄)₂, is recognized for its utility as a dehydrating agent, or desiccant. Its effectiveness stems from its high solubility in water, stability at elevated temperatures, relatively low cost, and the potential for regeneration. wikipedia.org The anhydrous form is particularly valued for drying gases, a critical step in many industrial and laboratory-scale chemical reactions conducted under pressure where moisture must be eliminated from the gas stream. wikipedia.org

Research has demonstrated that while barium perchlorate is an effective desiccant on its own, its performance can be enhanced when combined with other perchlorates. google.comgfschemicals.com A granular mixture containing 75% anhydrous barium perchlorate and 25% magnesium perchlorate has been shown to be more efficient at drying than phosphorus pentoxide, a benchmark desiccant. google.com This enhanced efficiency is attributed to the synergistic properties of the two salts; the high stability of barium perchlorate helps to stabilize the less stable magnesium perchlorate. google.com The mixed perchlorate desiccant is capable of absorbing 30% to 60% of its weight in water. google.com

Regeneration is a key aspect of the practical use of desiccants. Anhydrous barium perchlorate can be regenerated for reuse, although the process becomes more challenging with increased drying efficiency. wikipedia.orggfschemicals.com The spent desiccant can be heated to restore its original efficiency while retaining its granular form, which is advantageous for packing into drying columns. google.com For instance, the mixed barium-magnesium perchlorate desiccant can be regenerated by drying at temperatures between 180°C and 300°C, either at atmospheric pressure or under a vacuum. google.com

Table 1: Drying Efficiency of a Mixed Perchlorate Desiccant This table illustrates the performance of a desiccant composed of 75% barium perchlorate and 25% magnesium perchlorate in drying a moist air stream.

| Parameter | Value | Reference |

| Initial Desiccant Weight | 104 grams | google.com |

| Air Flow Rate | 50 liters per hour | google.com |

| Test Duration | > 12 hours | google.com |

| Water Absorbed | 10.5 grams | google.com |

| Absorption Capacity | ~10.1% of initial weight | google.com |

| Residual Moisture in Dried Air | < 0.01 mg per liter | google.com |

Applications in Gas Phase Chemical Reactions

Barium perchlorate serves as a crucial component in certain gas-phase chemical reactions, primarily as a potent oxidizing agent. wikipedia.org Its thermal decomposition is a key reaction that produces a gaseous product. When heated, anhydrous barium perchlorate decomposes to yield barium chloride and oxygen gas. cdnsciencepub.comresearchgate.net This release of oxygen is fundamental to its application as an oxidizer in various contexts, including pyrotechnics. chemimpex.com

The decomposition process is complex and proceeds through unstable intermediates. cdnsciencepub.comresearchgate.net Studies on the thermal decomposition of anhydrous barium perchlorate show that the initial stages involve the conversion of perchlorate to chlorate, with an approximate stoichiometry of:

3ClO₄⁻ → 2ClO₃⁻ + Cl⁻ + 3O₂ cdnsciencepub.comresearchgate.net

This reaction highlights the role of barium perchlorate as a source of oxygen for gas-phase reactions. The subsequent decomposition of the intermediate barium chlorate occurs at higher temperatures, ultimately leading to the formation of barium chloride and more oxygen. cdnsciencepub.comresearchgate.net The entire process is exothermic. cdnsciencepub.com The controlled thermal decomposition of barium perchlorate can thus be used to supply oxygen for various chemical processes.

Reactions with Inorganic Oxides

This compound exhibits reactivity with certain inorganic oxides, particularly at elevated temperatures. The reaction between barium perchlorate trihydrate (Ba(ClO₄)₂·3H₂O) and chromium(III) oxide (Cr₂O₃) has been studied in detail, revealing a multi-step thermal decomposition process. akjournals.com

The presence of chromium(III) oxide alters the typical dehydration sequence of barium perchlorate trihydrate. akjournals.com Instead of a sequential loss of water molecules, the oxide's presence leads to the initial expulsion of two water molecules. akjournals.com Following dehydration, the anhydrous barium perchlorate reacts with the chromium(III) oxide. akjournals.com

The reaction proceeds in distinct stages depending on the temperature:

Formation of Barium Dichromite: In the temperature range of 223°C to 310°C, anhydrous barium perchlorate reacts with chromium(III) oxide in a 1:1 molar ratio to produce yellow barium dichromite (BaCr₂O₄). akjournals.com The formation of barium oxide (BaO) is suggested as an intermediate step. akjournals.com

Formation of Barium Chromate (B82759): At higher temperatures, between 350°C and 430°C, the newly formed barium dichromite reacts with the remaining excess barium perchlorate, also in a 1:1 stoichiometric ratio, to yield barium chromate (BaCrO₄). akjournals.com

Table 2: Reaction Products of Barium Perchlorate and Chromium(III) Oxide This table summarizes the products formed at different temperature ranges during the thermal reaction of a mixture of barium perchlorate and chromium(III) oxide.

| Temperature Range | Reactants | Molar Ratio (Oxide:Perchlorate) | Primary Product | Reference |

| 223°C - 310°C | Anhydrous Ba(ClO₄)₂ + Cr₂O₃ | 1:1 | Barium Dichromite (BaCr₂O₄) | akjournals.com |

| 350°C - 430°C | BaCr₂O₄ + Anhydrous Ba(ClO₄)₂ | 1:1 | Barium Chromate (BaCrO₄) | akjournals.com |

Advanced Applications and Functional Materials Derived from Barium Perchlorate Hydrate

Electrochemical Applications

Barium perchlorate (B79767) hydrate (B1144303) plays a crucial role in the development of advanced electrochemical technologies, particularly in the realm of energy storage. Its properties as an electrolyte component contribute to enhancing the efficiency and performance of battery systems.

Electrolyte Preparation for Advanced Battery Systems

Barium perchlorate hydrate is utilized in the preparation of electrolytes for various battery systems. chemimpex.com Its solubility and ionic conductivity are key factors that make it a candidate for such applications. In the context of aqueous zinc-ion batteries (AZIBs), the perchlorate ion (ClO₄⁻) is considered a promising charge carrier due to its chaotropic nature, high solubility, and low cost. nih.gov The hydration enthalpy of the perchlorate ion is significantly lower than that of other ions like Li⁺, Na⁺, or Zn²⁺, which can influence its intercalation potential in battery electrodes. nih.gov

Research into dual-ion batteries has explored the use of perchlorate anions for intercalation into graphite (B72142) cathodes. nih.gov A decoupled design, which involves pH adjustment of the electrolyte, has been proposed to optimize the utilization of perchlorate ion intercalation. This approach aims to suppress the competing oxygen evolution reaction, thereby improving the coulombic efficiency of the battery. nih.gov

Studies on Energy Efficiency and Performance in Energy Storage

The use of this compound in electrolytes can improve the energy efficiency and performance of energy storage devices. chemimpex.comnetascientific.com In aqueous zinc-graphite batteries, the intercalation of perchlorate ions into the graphite cathode has been shown to result in a wide potential window and an attractive energy density. nih.gov

Studies have investigated the activation energy for the intercalation of perchlorate into graphite. The energy barrier for this process varies with the potential, and understanding these energetics is crucial for optimizing battery performance. nih.gov The solvation energy of the perchlorate ion is another critical parameter, as it is higher than that of some other anions, indicating a lower intercalating potential that needs to be managed in battery design. nih.gov The development of thermochemical materials (TCMs) based on salt hydrates, including perchlorates, is also an active area of research for thermal energy storage. energy.gov These materials offer high theoretical energy densities, making them suitable for compact, long-duration energy storage. energy.gov

Catalytic Applications in Chemical Synthesis

Barium perchlorate has demonstrated utility as a catalyst in various organic reactions, facilitating transformations that are otherwise challenging.

Olefin Dioxygenation Catalysis

Barium perchlorate serves as a catalyst for the dioxygenation of olefins. sigmaaldrich.com This process involves the introduction of oxygen across the double bond of an olefin, a key transformation in organic synthesis for producing valuable oxygenated compounds. The catalytic activity of barium perchlorate in this context highlights its potential in facilitating oxidation reactions.

Other Catalytic Roles in Complex Organic Transformations

Beyond olefin dioxygenation, barium perchlorate catalyzes other complex organic transformations. It is used in barium cation-templated synthesis, which can direct the formation of intricate molecular architectures. sigmaaldrich.com Additionally, it has been employed in the complexation of tweezer-like molecules with barium ions and in the preparation of Schiff base macrocyclic barium complexes. sigmaaldrich.com

Precursor in Materials Science

This compound serves as a valuable precursor in the synthesis of various functional materials. Its decomposition and reaction with other compounds enable the formation of materials with specific properties for a range of applications.

Barium perchlorate is a key starting material in the production of other barium compounds, which are utilized in the ceramics and glass industries. chemimpex.com It is also a precursor for developing high-energy density materials with potential applications in advanced propulsion technologies and specialized ceramic engineering. pubcompare.ai In the field of thin-film deposition, barium perchlorate can be a source for barium in the atomic layer deposition (ALD) of materials like barium titanate (BaTiO₃). researchgate.net The formation of barium hydroxide (B78521) as an intermediate from the barium precursor is a critical aspect of the ALD process. researchgate.net

The thermal decomposition of barium perchlorate has been studied extensively, providing insights into its transformation into other materials. researchgate.net Its use as a precursor is also linked to its dehydrating properties, as anhydrous barium perchlorate can be prepared from the hydrate and used to remove water from other compounds. wikipedia.org

Synthesis of Specialty Barium Compounds for Ceramics and Glass Industries

This compound is a versatile starting reagent for producing high-purity barium compounds essential for the ceramics and glass industries. chemimpex.com While not used directly in the final products, its high solubility and role as a chemical reagent allow for the synthesis of other specialty barium derivatives. chemimpex.comontosight.aiwikipedia.org For instance, it can be converted into barium carbonate (BaCO₃) or barium oxide (BaO), which are critical additives in these fields. britannica.comnoahchemicals.com

In the ceramics industry, barium carbonate acts as a flux, reducing the melting point of silica (B1680970) and other components in glaze formulations. noahchemicals.comchemondis.com This facilitates lower firing temperatures, leading to energy and cost savings. It also reacts with soluble sulfates to prevent scumming, ensuring a smooth and aesthetically pleasing finish on ceramic ware. chemondis.com

In glass manufacturing, barium compounds like barium carbonate and barium oxide are added to enhance specific properties of the glass. noahchemicals.comdocbrown.info They increase the refractive index, leading to more brilliant and transparent glass suitable for optical lenses and high-quality glassware. britannica.comnoahchemicals.com These compounds also improve the chemical resistance and thermal stability of the glass. docbrown.info The synthesis pathway often involves the decomposition of barium carbonate, derived from precursors like barium perchlorate, into barium oxide at high temperatures. britannica.comnoahchemicals.com

Table 1: Role of Specialty Barium Compounds in Ceramics and Glass

| Compound | Industry | Function | Benefit |

| Barium Carbonate (BaCO₃) | Ceramics | Flux in glazes | Lowers melting temperature, improves gloss and durability. noahchemicals.comchemondis.com |

| Prevents scumming | Reacts with sulfates to ensure a uniform surface. chemondis.com | ||

| Glass | Additive | Increases refractive index and chemical resistance. britannica.comnoahchemicals.com | |

| Barium Oxide (BaO) | Ceramics | Flux | Lowers melting point of components. noahchemicals.com |

| Glass | Additive | Enhances brightness and thermal resistance. docbrown.info | |

| Specialty Glass | Radiation Shielding | Used in cathode-ray and television tubes. britannica.com |

Development of Advanced Functional Materials

This compound serves as a precursor in the synthesis of advanced functional materials, which are compounds exhibiting specific physical or chemical properties critical for technological applications. chemimpex.comstrem.com A prominent example is the synthesis of barium titanate (BaTiO₃), a perovskite ceramic with exceptional ferroelectric, piezoelectric, and dielectric properties. britannica.comprimescholars.com

The synthesis of barium titanate often involves the reaction of a barium source, such as barium oxide or barium carbonate, with a titanium source like titanium dioxide at high temperatures. primescholars.com this compound can be used as the initial source of high-purity barium ions to produce these intermediate barium compounds. chemimpex.com The resulting barium titanate is a cornerstone material in the electronics industry. britannica.com It is widely used in the manufacturing of multilayer ceramic capacitors (MLCCs), which are essential components in virtually all electronic devices. britannica.comchemondis.com Its piezoelectric properties also make it suitable for use in transducers, sensors, and memory devices. britannica.com

Research into functional materials also explores novel synthesis routes, such as bio-inspired crystallization and the use of amorphous precursors, to create materials with enhanced properties. nih.gov The use of well-defined chemical precursors like this compound can offer precise control over the stoichiometry and purity of the final functional material. chemimpex.com

Table 2: Properties and Applications of Barium Titanate (BaTiO₃)

| Property | Description | Application |

| Ferroelectric | Exhibits spontaneous electric polarization that can be reversed by an external electric field. | Non-volatile memory devices (FeRAM). britannica.com |

| Piezoelectric | Generates an electric charge in response to applied mechanical stress. | Sensors, actuators, transducers, microphones. britannica.com |

| High Dielectric Constant | Can store large amounts of electrical energy in an electric field. | Multilayer ceramic capacitors (MLCCs), high-density energy storage. britannica.comchemondis.com |

| Nonlinear Optics | Optical properties change with the intensity of incident light. | Optical applications. britannica.com |

Pyrotechnic Research and Development

Barium perchlorate is a powerful oxidizing agent that has a significant role in pyrotechnic research and applications. sciencemadness.orgwikipedia.org Its primary function is twofold: it provides the oxygen necessary for the rapid combustion of fuels, and the barium ions produce a characteristic vivid green color in the flame. docbrown.infodataintelo.com This dual role as both an oxidizer and a colorant makes it a compound of interest in formulations for fireworks and military signal flares. docbrown.infopyrosociety.org.uk

However, the practical use of barium perchlorate, particularly its hydrate form, faces challenges. It is known to be fiercely hygroscopic, meaning it readily absorbs moisture from the air. pyrosociety.org.uk This property can degrade the performance and stability of pyrotechnic mixtures, potentially rendering them useless or unsafe. chemondis.compyrosociety.org.uk The anhydrous form is preferred for high-performance applications but can be difficult to keep dry. dataintelo.compyrosociety.org.uk

Ongoing research and development in pyrotechnics are heavily focused on creating more environmentally benign and stable formulations. core.ac.uk There is a significant drive to develop perchlorate-free and barium-free compositions due to environmental concerns associated with perchlorate contamination of groundwater and the toxicity of barium compounds. dataintelo.comrsc.org This research explores alternative oxidizers and high-nitrogen compounds that can replace perchlorates without sacrificing performance. rsc.org For green-light-emitting pyrotechnics, researchers are investigating boron-based compounds and copper compounds as potential replacements for barium to achieve the desired color purity and intensity. rsc.orgjpyro.co.uk This makes the study of compounds like barium perchlorate essential, both as a performance benchmark and as a subject for replacement in next-generation pyrotechnics.

Table 3: Comparison of Barium Perchlorate with Other Pyrotechnic Oxidizers

| Oxidizer | Chemical Formula | Key Characteristics |

| Barium Perchlorate | Ba(ClO₄)₂ | Strong oxidizer; provides green color; highly hygroscopic. dataintelo.compyrosociety.org.uk |

| Potassium Perchlorate | KClO₄ | Very common; stable; less hygroscopic than Ba(ClO₄)₂; produces a pale lavender flame. core.ac.ukrsc.org |

| Barium Nitrate (B79036) | Ba(NO₃)₂ | Provides green color and oxygen; less powerful oxidizer than perchlorates; toxic and water-soluble. docbrown.infocore.ac.uk |

| Barium Chlorate (B79027) | Ba(ClO₃)₂ | Provides green color; more sensitive and less stable than perchlorates. docbrown.info |

Analytical Chemistry Methodologies Utilizing Barium Perchlorate Hydrate

Quantitative Analysis Techniques

In quantitative analysis, barium perchlorate (B79767) hydrate (B1144303) is primarily employed in titrimetric methods, offering a reliable means to determine the concentration of certain ions in a sample.

Barium perchlorate is a key titrant for the determination of sulfate (B86663) ions (SO₄²⁻). sae.orgosti.gov This method is particularly effective for analyzing small concentrations of sulfate, down to 10 parts per million (ppm) with an accuracy of +/- 1 ppm. wikipedia.org The titration involves the reaction of barium ions (Ba²⁺) from the barium perchlorate solution with sulfate ions in the sample to form insoluble barium sulfate (BaSO₄).

The success of this titration hinges on conducting the reaction in a medium containing a high concentration of a non-aqueous solvent, such as 2-propanol (isopropyl alcohol), ethanol, or methanol. wikipedia.orgresource.org The presence of the organic solvent reduces the solubility of the barium sulfate precipitate, ensuring a sharper and more easily detectable endpoint. An indicator is used to signal the completion of the reaction. Thorin [1-(o-arsenophenylazo)-2-naphthol-3,6-disulfonic acid, sodium salt] is a commonly used indicator for this purpose. wikipedia.orgresource.org The endpoint is marked by a distinct color change, for instance, from yellow to pink when using Thorin. resource.orgiteh.ai In some cases, to improve the endpoint visibility, a mixed indicator system, such as Thorin and methylene (B1212753) blue, may be employed. iteh.ai

This titrimetric method is applied in various fields, including the analysis of sulfur content in materials like rubber and the determination of soluble sulfate aerosols emitted from vehicles. sae.orgosti.goviteh.ai

The accuracy of titrimetric methods heavily relies on the precise concentration of the titrant. Therefore, the standardization of the barium perchlorate solution is a critical step in the analytical protocol. iteh.aiiteh.ai Standardization is typically performed by titrating the barium perchlorate solution against a primary standard of known concentration, such as a standard solution of sodium sulfate or sulfuric acid. resource.orgiteh.aidrugfuture.com

The process involves accurately weighing a specific amount of a standard substance (e.g., anhydrous sodium sulfate), dissolving it in water, and then titrating it with the prepared barium perchlorate solution under the same conditions as the actual sample analysis, including the solvent mixture and indicator. iteh.aiiteh.ai The exact molarity of the barium perchlorate solution can then be calculated from the volume of titrant required to reach the endpoint.

It is important to note that barium perchlorate solutions can deteriorate over time, so frequent restandardization is necessary to maintain accuracy, especially to detect changes in concentration as small as 0.0005 mol/dm³. iteh.aiiteh.ai

Table 1: Example Standardization Protocol for Barium Perchlorate Solution

| Step | Procedure | Purpose |

| 1. Primary Standard Prep | Accurately weigh ~0.10 g of anhydrous sodium sulfate and dissolve in a 100 cm³ volumetric flask with water. iteh.ai | To create a solution of precisely known sulfate concentration. |

| 2. Aliquot Preparation | Pipette a known volume (e.g., 10 cm³) of the standard sodium sulfate solution into a beaker. iteh.ai | To have a precise amount of sulfate for titration. |

| 3. Solvent Addition | Add a non-aqueous solvent like 2-propanol to achieve a high concentration (e.g., 80% by volume). iteh.ai | To decrease the solubility of the barium sulfate precipitate. |

| 4. Indicator Addition | Add a few drops of an indicator solution, such as Thorin. iteh.ai | To visually detect the endpoint of the titration. |

| 5. Titration | Titrate with the prepared barium perchlorate solution until a permanent color change (e.g., to pink) is observed. iteh.ai | To determine the volume of barium perchlorate solution needed to react completely with the known amount of sulfate. |

| 6. Calculation | Calculate the molar concentration of the barium perchlorate solution based on the mass of the primary standard and the volume of titrant used. iteh.ai | To establish the exact concentration of the titrant for subsequent analyses. |

Gravimetric Analysis Techniques

Barium perchlorate hydrate is also utilized in gravimetric analysis, a method that relies on the measurement of mass to determine the quantity of an analyte. honeywell.comrealab.ua In the context of sulfate determination, gravimetric analysis involves the precipitation of the sulfate ion as a sparingly soluble salt, followed by filtration, drying, and weighing of the precipitate. wikipedia.org

While barium chloride is more commonly cited, a soluble barium salt like barium perchlorate can be used as the precipitating agent. An excess of the barium perchlorate solution is added to the sample solution containing sulfate ions, leading to the formation of a dense precipitate of barium sulfate (BaSO₄). wikipedia.orguohyd.ac.in

Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s)

The precipitate is then carefully collected by filtration, washed to remove any impurities, dried or ignited at a high temperature, and weighed. wikipedia.org From the mass of the pure, dry barium sulfate, the amount or concentration of sulfate in the original sample can be calculated based on the stoichiometry of the compound. The high purity of reagent-grade this compound is essential for accuracy in these methods. honeywell.comrealab.ua

Preparation of Standard Reagent Solutions

The preparation of a standard barium perchlorate solution for titrimetric analysis requires careful measurement and handling. chemimpex.com The process typically involves dissolving a precise mass of this compound in water, adjusting the pH, and diluting to a final volume with an organic solvent.

For example, to prepare a 0.01 mol/dm³ solution, approximately 3.363 grams of barium perchlorate [Ba(ClO₄)₂] would be dissolved in 200 cm³ of water. iteh.aiiteh.ai The pH of this aqueous solution is often adjusted to around 3.5 using dilute perchloric acid. iteh.aiiteh.ai This initial solution is then diluted to the final volume (e.g., 1 dm³ or 1000 mL) with a solvent like 2-propanol. iteh.aiiteh.ainihs.go.jp The use of barium perchlorate trihydrate is also common for preparing standard solutions of varying normalities. resource.org

Table 2: Example Preparations of Standard Barium Perchlorate Solutions

| Target Concentration | Mass of Barium Perchlorate | Initial Water Volume | Diluting Solvent | Final Volume | pH Adjustment | Reference |

| 0.01 mol/dm³ | 3.363 g Ba(ClO₄)₂ | 200 cm³ | 2-Propanol | 1 dm³ | Adjust to pH ~3.5 with perchloric acid | iteh.aiiteh.ai |

| 0.005 N | 0.975 g Ba(ClO₄)₂·3H₂O | 200 mL | Isopropyl alcohol | 1 L | Adjust to pH 3-4 with perchloric acid | resource.org |

| 0.01 N | 1.95 g Ba(ClO₄)₂·3H₂O | 200 mL | Isopropyl alcohol | 1 L | Adjust to pH 3-4 with perchloric acid | resource.org |

| 0.005 mol/L | ~1.7 g Ba(ClO₄)₂ | 200 mL | 2-Propanol | 1000 mL | Not specified | nihs.go.jp |

Environmental Fate and Transport Studies of Perchlorate Species with Relevance to Barium Perchlorate Hydrate

Impact on Soil and Water Systems

The high solubility and mobility of the perchlorate (B79767) anion have significant implications for soil and water systems. epa.gov When released into the soil, perchlorate can be readily transported with infiltrating water, leading to the contamination of underlying groundwater aquifers. cdc.gov Due to its persistence and mobility, this can result in the formation of extensive contaminant plumes in groundwater, which can migrate over long distances from the original source of contamination. enviro.wikiepa.gov For instance, a perchlorate plume at a former safety flare facility in Morgan Hill, California, was observed to extend for more than nine miles. epa.gov

In surface water bodies like lakes and rivers, dissolved perchlorate can be carried over long distances. oregon.gov Runoff from contaminated soils can also be a significant source of perchlorate input into surface waters. cdc.gov

The presence of perchlorate in soil and irrigation water can lead to its uptake by plants. cdc.govoregon.gov Studies have shown that various plants can absorb and accumulate perchlorate from their environment. oregon.gov

The primary mechanism for the removal of perchlorate from soil and water systems is biodegradation. nih.gov Research has shown that in some soil types, such as Yolo loam, indigenous microbial populations can effectively degrade perchlorate under anaerobic conditions. nih.gov However, in other soils, like Columbia loam, perchlorate may behave as a nonreactive tracer, moving with the water without significant degradation. nih.gov The presence of other electron acceptors, such as nitrate (B79036), can sometimes inhibit the biodegradation of perchlorate, although in soils with microbial communities previously exposed to perchlorate, simultaneous reduction of both nitrate and perchlorate has been observed. nih.gov

Table 2: Summary of Research Findings on Perchlorate in Soil and Water

| Study Focus | Key Findings | References |

| Groundwater Contamination | Perchlorate's high mobility can lead to extensive and long-distance plumes in groundwater. | enviro.wikiepa.gov |

| Soil Transport | Perchlorate behaves as a nonreactive tracer in some soils, while it can be biodegraded in others under appropriate conditions. | nih.gov |

| Biodegradation Conditions | Biodegradation of perchlorate requires anaerobic conditions, an active microbial population, and a carbon source. | nih.gov |

| Interaction with Nitrate | Nitrate reduction can occur before perchlorate reduction in unacclimated soils, but simultaneous reduction is possible in acclimated soils. | nih.gov |

| Plant Uptake | Some plants can absorb and accumulate perchlorate from contaminated soil and water. | cdc.govoregon.gov |

Future Research Directions and Emerging Opportunities in Barium Perchlorate Hydrate Chemistry

Computational Chemistry and Theoretical Modeling of Barium Perchlorate (B79767) Systems

Computational modeling provides an invaluable lens for understanding the intricate structural and electronic properties of barium perchlorate systems at the atomic level. While experimental studies have successfully characterized the crystal structures of anhydrous and hydrated forms, theoretical modeling offers a predictive framework to explore properties that are difficult to access experimentally.

Recent research has employed Density Functional Theory (DFT) to investigate the interaction of barium perchlorate with complex organic molecules, such as fluorescent sensors designed for barium ion detection. researchgate.netrsc.org These studies calculate the optimized geometries and electronic structures of the resulting complexes, providing insight into the binding mechanisms. researchgate.netrsc.org Time-dependent DFT (TD-DFT) calculations have also been used to rationalize the photophysical properties of these sensor molecules before and after binding with barium perchlorate. rsc.org Furthermore, computational methods like Rietveld refinement have been instrumental in determining the crystal structure of the anhydrous form from X-ray powder diffraction data. researchgate.netnih.gov

Future research efforts in this domain are expected to focus on several key areas:

Modeling Hydration and Dehydration Processes: Developing accurate models for the thermodynamics and kinetics of the hydration and dehydration of barium perchlorate. This could predict the stability of different hydrates (e.g., monohydrate, dihydrate, trihydrate) under various temperature and pressure conditions, and elucidate the role of hydrolysis during dehydration in air. wikipedia.orgcdnsciencepub.com

Predicting Crystal Structures: Simulating the crystal structures of yet-to-be-discovered hydrates or polymorphs and predicting their physical and chemical properties.

Interfacial and Surface Chemistry: Modeling the interaction of barium perchlorate hydrate (B1144303) with different substrates and surfaces, which is crucial for applications in heterogeneous catalysis and advanced sensor materials. researchgate.netrsc.org

Reaction Mechanisms: Using computational tools to investigate the detailed mechanisms of reactions catalyzed by barium perchlorate, which could lead to the design of more efficient catalytic systems.

Table 1: Crystallographic Data for Barium Perchlorate Forms

| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|---|

| Barium Perchlorate Anhydrate | Ba(ClO₄)₂ | Orthorhombic | Fddd | 3D network of corner- and edge-sharing BaO₁₂ polyhedra and ClO₄ tetrahedra. Ba²⁺ is coordinated by 12 oxygen atoms. | researchgate.netnih.gov |

| Barium Perchlorate Trihydrate | Ba(ClO₄)₂·3H₂O | Hexagonal | P6₃/m | Ba²⁺ ions are coordinated by six water oxygen atoms and six perchlorate oxygens in a distorted icosahedral arrangement. | wikipedia.org |

Exploration of Novel Synthetic Routes for Tailored Hydration States

The specific hydration state of barium perchlorate significantly influences its properties and performance in various applications. Traditional synthetic methods typically involve the reaction of perchloric acid with barium salts like barium hydroxide (B78521) or barium carbonate, followed by crystallization. wikipedia.orgsciencemadness.org Different hydrates are then obtained through controlled dehydration; for instance, the trihydrate can be dehydrated to the monohydrate over sulfuric acid, and the anhydrous form is produced by heating in a vacuum to avoid hydrolysis. wikipedia.orgcdnsciencepub.com Another common large-scale method involves the metathesis reaction between sodium perchlorate and barium chloride. wikipedia.org